molecular formula C25H22ClP B094815 Benzyltriphenylphosphonium chloride CAS No. 1100-88-5

Benzyltriphenylphosphonium chloride

Cat. No. B094815
CAS RN: 1100-88-5
M. Wt: 388.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium chloride is a compound that features a benzyl group attached to a triphenylphosphonium ion. It is known to interact with various reagents and undergoes a range of chemical reactions, often serving as a reagent in organic synthesis. The compound forms an insoluble complex with oppositely charged ions such as sodium dodecyl sulfate, and its solubility can be influenced by factors like ionic strength, temperature, and the presence of urea .

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium chloride involves the reaction of triphenylphosphine with benzyl bromide, resulting in colorless crystals with a triclinic structure in the case of its bromide counterpart . This compound can be further reacted with oxone® to form benzyltriphenylphosphonium peroxymonosulfate, a stable white powder used for oxidation reactions . Additionally, it can be mixed with CrO3 in HCl to produce benzyltriphenylphosphonium chlorochromate, a stable orange powder for the oxidation of alcohols .

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium chloride derivatives has been determined through crystallographic studies. For instance, the bromide analog forms triclinic colorless crystals with a specific space group and lattice parameters, containing Br- anions and the benzyltriphenylphosphonium cations . The chloride variant has a monoclinic structure with tetrahedral coordination around the phosphorus atoms .

Chemical Reactions Analysis

Benzyltriphenylphosphonium chloride is involved in various chemical reactions. It reacts with eaq− to form benzyl radicals and triphenylphosphine, with a specific rate constant for the reaction . It is also used to oxidize alcohols under solvent-free conditions , and in the presence of bismuth chloride, it can deprotect dithioacetals and ethers . The compound is also a precursor for benzyltriphenylphosphonium peroxodisulfate, which is used for selective oxidative deprotection .

Physical and Chemical Properties Analysis

The physical properties of benzyltriphenylphosphonium chloride include its solubility in various organic solvents such as acetonitrile, chloroform, and dichloromethane, and its limited solubility in solvents like carbon tetrachloride, ether, and hexane . The chemical properties are highlighted by its reactivity as an oxidizing agent and its ability to form stable complexes with other ions . The stability of the compound allows it to be stored for months without losing activity, making it a valuable reagent in organic synthesis .

Scientific Research Applications

  • Accelerator of the Bisphenol AF curing system for fluoroelastomer

    • Summary : Benzyltriphenylphosphonium chloride is used as an accelerator in the curing system of Bisphenol AF for fluoroelastomers . Fluoroelastomers are a type of synthetic rubber used for high-performance seals and hoses in harsh chemical and thermal environments.
    • Results : The use of Benzyltriphenylphosphonium chloride as an accelerator improves the curing characteristics of the fluoroelastomer, enhancing its mechanical properties and resistance to harsh environments .
  • Phase-transfer catalyst in the synthesis of organic compounds

    • Summary : Benzyltriphenylphosphonium chloride is used as a phase-transfer catalyst in the synthesis of certain organic compounds . Phase-transfer catalysis is a special form of heterogeneous catalysis that can accelerate or enable reactions in which a reactant is in a different phase from the solvent.
    • Results : The use of Benzyltriphenylphosphonium chloride as a phase-transfer catalyst can increase the reaction rate and yield of the organic synthesis .
  • Reactant for the synthesis of chemical compounds

    • Summary : Benzyltriphenylphosphonium chloride is used as a reactant for the synthesis of chemical compounds . It can react with various other chemicals in synthesis reactions to form new compounds.
    • Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of a wide range of chemical compounds .
  • Synthesis of Platinum Chloro-Tetrazole Complexes

    • Summary : Benzyltriphenylphosphonium chloride can be used as a reactant for the synthesis of platinum chloro-tetrazole complexes via azidation .
    • Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of platinum chloro-tetrazole complexes .
  • Synthesis of Trans-Stilbenes and Cinnamates

    • Summary : Benzyltriphenylphosphonium chloride can be used as a reactant for the synthesis of trans-stilbenes and cinnamates via Wittig olefination .
    • Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of trans-stilbenes and cinnamates .
  • Synthesis of Achiral N-Hydroxyformamide Inhibitors

    • Summary : Benzyltriphenylphosphonium chloride can be used as a reactant for the synthesis of achiral N-hydroxyformamide inhibitors of ADAM-TS4 and ADAM-TS5 for osteoarthritis treatment .
    • Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of achiral N-hydroxyformamide inhibitors .
  • Synthesis of Pentiptycenes

    • Summary : Benzyltriphenylphosphonium chloride can be used as a reactant for the synthesis of pentiptycenes, which are used as light-driven molecular brakes .
    • Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of pentiptycenes .
  • Formation of Petroleum Asphaltenes

    • Summary : Benzyltriphenylphosphonium chloride can be used in the formation of petroleum asphaltenes, which are archipelago structures .
    • Results : The use of Benzyltriphenylphosphonium chloride can lead to the formation of petroleum asphaltenes .
  • Crosslinking Agent for Tube-like Natural Halloysite/Fluorelastomer Nanocomposites

    • Summary : Benzyltriphenylphosphonium chloride is used as a crosslinking agent for tube-like natural halloysite/fluorelastomer nanocomposites .
    • Results : The use of Benzyltriphenylphosphonium chloride as a crosslinking agent can lead to the formation of tube-like natural halloysite/fluorelastomer nanocomposites .

Safety And Hazards

Benzyltriphenylphosphonium chloride is considered hazardous. It is fatal if swallowed or inhaled, causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Benzyltriphenylphosphonium chloride has been used as a reactant for the synthesis of various compounds, indicating its potential for future applications in organic synthesis . It has been used as a crosslinking agent for tube-like natural halloysite/fluoroelastomer nanocomposites , suggesting potential future directions in materials science.

properties

IUPAC Name

benzyl(triphenyl)phosphanium;chloride
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InChI

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFRYJRPHFMVBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H22ClP
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051566
Record name Benzyltriphenylphosphonium chloride
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Molecular Weight

388.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, White powder; [MSDSonline]
Record name Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1)
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Record name Benzyltriphenylphosphonium chloride
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Product Name

Benzyltriphenylphosphonium chloride

CAS RN

1100-88-5
Record name Benzyltriphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
AC Skapski, FA Stephens - Journal of Crystal and Molecular Structure, 1974 - Springer
… Benzyltriphenylphosphonium chloride crystallizes from ethanol as well formed yellow prisms. Accurate unit-cell dimensions were obtained by measuring 48 high-angle reflections on a …
Number of citations: 23 link.springer.com
MAWL WANG, CP TSAI, JJER JWO - Journal of chemical …, 1988 - jstage.jst.go.jp
Wittig reaction. 741) In general, benzyl chloride (BC) first reacts with triphenylphosphine (TP) to form BTPPC. Then, BTPPCfurther reacts with NaOHto form ylene (ylide) which is …
Number of citations: 5 www.jstage.jst.go.jp
ML Wang, A Liu, JJ Jwo - Industrial & engineering chemistry …, 1988 - ACS Publications
Triphenylphosphine (TP) and benzyl chloride (BC) undergo Sn2 substitution reaction to produce benzyltriphenylphosphonium chloride (BTPPC). The effects of solvent, reactant …
Number of citations: 6 pubs.acs.org
H Vashisht, I Bahadur, S Kumar, K Bhrara… - International Journal of …, 2014 - Elsevier
The effect of Benzyl triphenyl phosphonium chloride (BTPPC) on the corrosion of mild steel in a solution of 0.3 M phosphoric acid has been investigated at various inhibitor …
Number of citations: 22 www.sciencedirect.com
Y Zhang, Y Wu, Y Jiang, L Wang, J Zhang - Journal of Alloys and …, 2020 - Elsevier
The corrosion inhibition of Benzyltriphenylphosphonium chloride (BPP), l-Histidine (L-His), and mixed of them on magnesium alloys in 0.05 wt% NaCl is investigated by electrochemical …
Number of citations: 18 www.sciencedirect.com
J Ahmad, SN Abdul Halim, FNF How - … Crystallographica Section E …, 2015 - scripts.iucr.org
… Crystal structure of benzyltriphenylphosphonium chloride monohydrate … Benzyltriphenylphosphonium chloride monohydrate top …
Number of citations: 3 scripts.iucr.org
FY Khalil, M Hanna, M El-Batouti, AA Mikhail - 2002 - degruyter.com
… The alkaline decomposition of benzyltriphenylphosphonium chloride was studied kinetically in a series of DMSO-H2O and DMSO-MeOH mixtures at several temperatures in presence …
Number of citations: 0 www.degruyter.com
GI Mukhayer, SS Davis - Journal of Colloid and Interface science, 1975 - Elsevier
… The benzyltriphenylphosphonium chloride was a commercial sample from Maybridge Chemicals, Cornwall, England. It was purified by repeated recrystallization from ethanol (21). …
Number of citations: 42 www.sciencedirect.com
MAWL WANG, CJEN LIN, JJER JWO - Chemical Engineering …, 1989 - Taylor & Francis
The kinetic study of the Wittig reaction of synthesizing stilbene is carried out by reacting benzaldehyde (C 6 H 5 CHO) with benzyltriphenylphosphonium chloride (BTPPC) in the NaOH (…
Number of citations: 8 www.tandfonline.com
AR Hajipour, SE Mallakpour, H Adibi - Chemistry letters, 2000 - journal.csj.jp
… mixing an aqueous solution of benzyltriphenylphosphonium chloride with oxone® at room … aqueous solution of oxone and benzyltriphenylphosphonium chloride in a quantitative yield …
Number of citations: 72 www.journal.csj.jp

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